2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boronic ester group Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 2-methyl-N-(2-bromophenyl)propanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding phenol and boric acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Phenols and Boric Acid: Formed through hydrolysis.
Scientific Research Applications
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
- N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct reactivity and stability. Its boronic ester group allows for versatile applications in organic synthesis, making it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11(2)14(19)18-13-10-8-7-9-12(13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYSXQCMDQRNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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